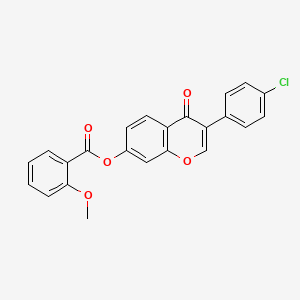

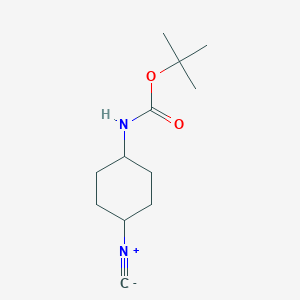

![molecular formula C24H16Cl2N4S2 B2543944 4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine CAS No. 956205-96-2](/img/structure/B2543944.png)

4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine involves multi-step reactions starting from simple precursors. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives begins with 4-chlorobenzoic acid, which undergoes esterification, hydrazination, salt formation, and cyclization to yield an intermediate thiol. This intermediate is then converted into a sulfonyl chloride, which, upon nucleophilic attack by amines, produces the final sulfonamide compounds . Similarly, the synthesis of pyrazole derivatives, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, is regiospecific and requires careful identification of the regioisomer, which in some cases, can only be confirmed by single-crystal X-ray analysis .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic techniques and single-crystal X-ray diffraction studies. For example, the crystal structure of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was determined to be in the monoclinic crystal system under space group P21/c . The molecular structure is crucial for understanding the compound's potential interactions and reactivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the need for controlled conditions. For instance, the condensation/cyclization reactions require precise conditions, such as the presence of concentrated hydrochloric acid and reflux in methyl alcohol, to yield the desired pyrazole derivatives . The reactivity of the intermediate compounds, such as sulfonyl chlorides, is also a critical factor in the synthesis process .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of chlorophenyl groups can impact the compound's polarity and solubility. The crystal packing of the compounds can reveal the presence of hydrogen-bonded dimers, as seen in the propionic acid groups of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, and the utilization of weak C-H...A interactions in the absence of classical hydrogen bonding groups . These properties are essential for understanding the compound's stability and potential applications, such as in antiviral activity, where compounds 7b and 7i showed activity against the tobacco mosaic virus .

Applications De Recherche Scientifique

Synthesis and Characterization

Research has been conducted on the synthesis of novel compounds with structures similar to the specified chemical, including various pyrazolines and thiazole derivatives. For instance, a study detailed the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties, starting from 2-hydroxyacetophenone. These compounds were characterized by their IR, NMR, and HR mass spectra, highlighting the method's efficiency in yielding target compounds with acceptable-to-good yields (Li et al., 2012).

Molecular Docking and Quantum Chemical Calculations

Another aspect of research on similar compounds involves molecular docking and quantum chemical calculations to understand their molecular structure, spectroscopic data, and potential biological effects. A study performed DFT calculations on a related compound, aiming to predict its molecular docking results and evaluate its biological effect, thus providing insights into its potential applications in medicinal chemistry (Viji et al., 2020).

Antimicrobial and Anticancer Activity

The biological activities of these compounds, including their antimicrobial and anticancer properties, have also been a subject of research. Various studies have synthesized new compounds with potential antimicrobial and anticancer activities, showing promising results against different microorganisms and cancer cell lines. For example, novel pyrazole derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity compared to reference drugs (Hafez et al., 2016).

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2N4S2/c25-17-8-6-15(7-9-17)20-14-28-30(22(20)27)24-29-21(16-4-2-1-3-5-16)23(32-24)31-19-12-10-18(26)11-13-19/h1-14H,27H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPBQBJGWHLACR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N)SC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Butan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2543862.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2543863.png)

![methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2543869.png)

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2543876.png)

![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/no-structure.png)

![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2543884.png)